N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves the reaction of 1,3,4-thiadiazole derivatives with quinazolinone derivatives under specific conditions. One common method includes the use of hydrazonoyl halides and thiocyanates in the presence of triethylamine in absolute ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The methoxymethyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and quinazolinone moiety are known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide
- N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide
Uniqueness
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to its combination of a thiadiazole ring, a quinazolinone moiety, and a hexanamide chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H21N5O3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C18H21N5O3S/c1-26-11-16-21-22-18(27-16)20-15(24)9-3-2-6-10-23-12-19-14-8-5-4-7-13(14)17(23)25/h4-5,7-8,12H,2-3,6,9-11H2,1H3,(H,20,22,24) |
InChI Key |
AXAASBXLDMBZHK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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